2,3,4,6-Tetrachlorophenol sulfate
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Overview
Description
2,3,4,6-Tetrachlorophenol sulfate is a chlorinated derivative of phenol. It is a white crystalline powder that is soluble in organic solvents such as acetone, benzene, ether, chloroform, carbon tetrachloride, and ethanol, but it is poorly soluble in water . This compound is primarily used as a fungicide and in organic synthesis .
Preparation Methods
2,3,4,6-Tetrachlorophenol sulfate can be synthesized through the chlorination of phenol. The process involves the electrophilic halogenation of phenol with chlorine gas . The reaction conditions typically include the presence of a catalyst such as aluminum chloride or iron trichloride to facilitate the chlorination process . Industrial production methods often involve the use of large-scale chlorination reactors to produce the compound in significant quantities .
Chemical Reactions Analysis
2,3,4,6-Tetrachlorophenol sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tetrachloroquinone.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like hydroxide ions for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3,4,6-Tetrachlorophenol sulfate has several scientific research applications:
Biology: It is studied for its effects on microbial degradation and biotransformation.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the synthesis of pesticides, dyes, drugs, and plastics.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrachlorophenol sulfate involves its interaction with cellular components, leading to the disruption of cellular processes. It targets enzymes and proteins involved in metabolic pathways, leading to the inhibition of microbial growth and activity . The compound’s chlorinated structure allows it to interact with and disrupt the function of various biomolecules.
Comparison with Similar Compounds
2,3,4,6-Tetrachlorophenol sulfate is similar to other chlorinated phenols such as:
- 2,3,4,5-Tetrachlorophenol
- 2,3,5,6-Tetrachlorophenol
- Pentachlorophenol
Compared to these compounds, this compound is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity . This uniqueness makes it particularly useful in certain industrial and research applications.
Properties
CAS No. |
35473-26-8 |
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Molecular Formula |
C6H2Cl4O4S |
Molecular Weight |
312.0 g/mol |
IUPAC Name |
(2,3,4,6-tetrachlorophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H2Cl4O4S/c7-2-1-3(8)6(5(10)4(2)9)14-15(11,12)13/h1H,(H,11,12,13) |
InChI Key |
KOYKJEGNRYHAMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)OS(=O)(=O)O)Cl |
Origin of Product |
United States |
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